molecular formula C8H16O5 B1204232 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane CAS No. 74733-99-6

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane

Cat. No.: B1204232
CAS No.: 74733-99-6
M. Wt: 192.21 g/mol
InChI Key: SOFPQQBEKFKYNC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound characterized by its distinctive molecular architecture that combines cyclic acetal functionality with extended ether chains. The compound is formally designated under the Chemical Abstracts Service registry number 74733-99-6 and possesses the molecular formula C₈H₁₆O₅ with a molecular weight of 192.21 grams per mole. The systematic nomenclature reflects the compound's structural complexity, incorporating a 1,3-dioxolane ring substituted at the 2-position with a triethylene glycol monomethyl ether chain.

The International Union of Pure and Applied Chemistry designation follows the standard nomenclature conventions for heterocyclic compounds, with the dioxolane core serving as the parent structure. The compound exhibits multiple synonymous names in chemical literature, including variations that emphasize different structural features or historical naming conventions. The European Chemical Agency has assigned the compound the European Community number 623-288-5, facilitating its regulatory identification across European Union member states.

The molecular structure can be represented through various chemical notation systems, with the simplified molecular-input line-entry system notation recorded as COCCOCCOC1OCCO1. The International Chemical Identifier key SOFPQQBEKFKYNC-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, enabling precise identification in chemical databases worldwide. The compound's structural complexity is further reflected in its multiple oxygen atoms distributed throughout both the cyclic and acyclic portions of the molecule, contributing to its distinctive chemical and physical properties.

Chemical Property Value Reference
Molecular Formula C₈H₁₆O₅
Molecular Weight 192.21 g/mol
Chemical Abstracts Service Number 74733-99-6
European Community Number 623-288-5
International Chemical Identifier Key SOFPQQBEKFKYNC-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System COCCOCCOC1OCCO1

Historical Context in Organic Chemistry Research

The development of this compound emerged from the broader historical trajectory of dioxolane chemistry, which began with fundamental research into five-membered heterocyclic compounds in the early twentieth century. The parent 1,3-dioxolane compound was first synthesized through condensation reactions involving ethylene glycol and formaldehyde, establishing the foundational chemistry that would later enable the synthesis of more complex derivatives. This early work demonstrated the versatility of dioxolane ring systems and their potential for functionalization with various substituents.

The specific compound under examination represents a significant advancement in the substituted dioxolane family, incorporating principles from both cyclic acetal chemistry and polyether synthesis. The development of efficient synthetic routes for such complex molecules required advances in protective group chemistry and selective functionalization techniques that were not available during the initial periods of dioxolane research. The triethylene glycol monomethyl ether substituent reflects the evolution of polyether chemistry, which gained prominence in the latter half of the twentieth century due to applications in polymer science and materials engineering.

Research into this particular compound has been documented in various patent applications and scientific publications, indicating its emergence as a compound of industrial significance. The compound's development paralleled advances in understanding the relationship between molecular structure and functional properties, particularly in applications requiring specific solubility characteristics and chemical stability. Historical synthesis methods for related compounds involved multi-step processes that required careful control of reaction conditions and purification procedures to achieve the desired substitution patterns.

The evolution of analytical techniques also played a crucial role in characterizing this compound and confirming its structure. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled precise structural determination and purity assessment. These analytical capabilities have been essential for understanding the compound's behavior in various chemical environments and optimizing its synthesis for specific applications.

Significance in Multifunctional Ether Derivatives

The significance of this compound within the broader context of multifunctional ether derivatives stems from its unique combination of structural features that enable diverse applications across multiple scientific disciplines. The compound exemplifies the modern approach to molecular design, where specific functional groups are strategically incorporated to achieve desired properties in target applications. The presence of multiple ether linkages provides exceptional solubility characteristics in both aqueous and organic media, while the dioxolane ring contributes stability and specific reactivity patterns.

Recent research has demonstrated the compound's exceptional performance in solid polymer electrolyte systems, where it serves as both a solvent and a reactive component in copolymerization reactions. In these applications, the compound facilitates the formation of crosslinked polymer networks while maintaining high ionic conductivity through its ether oxygen atoms that can coordinate with lithium ions. Studies have shown that when incorporated into triisocyanate crosslinked polymer systems, the compound enables ionic conductivities exceeding 3.96 × 10⁻⁴ S cm⁻¹ at room temperature, representing a significant advancement in battery electrolyte technology.

The compound's role in medical device applications highlights another dimension of its significance as a multifunctional ether derivative. Its ability to function as a solvent for hydrophilic polymers while enabling the formation of stable, biocompatible coatings has made it valuable in catheter technology and other medical applications. The compound's unique structure allows for the creation of hydrophilic surfaces that reduce friction and improve biocompatibility when medical devices are used in physiological environments.

In polymer chemistry applications, the compound serves as a versatile building block for creating materials with tailored properties. Research has demonstrated its utility in the synthesis of water-soluble polymethacrylates through living anionic polymerization techniques, where it can be incorporated as a protected monomer that is subsequently deprotected to yield hydrophilic polymer chains. This approach enables precise control over polymer architecture and molecular weight distribution, contributing to the development of advanced materials for biomedical and industrial applications.

Application Area Specific Function Performance Metrics Reference
Polymer Electrolytes Crosslinking agent and solvent Ionic conductivity: 3.96 × 10⁻⁴ S cm⁻¹
Medical Device Coatings Hydrophilic polymer solvent Improved biocompatibility and reduced friction
Polymer Synthesis Protected monomer precursor Controlled molecular weight distribution
Battery Technology Electrolyte component High oxidation stability up to 5.10 V

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-9-2-3-10-4-5-11-8-12-6-7-13-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFPQQBEKFKYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338947
Record name 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-99-6
Record name 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 2-(2-methoxyethoxy)ethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives.

Scientific Research Applications

Chemistry

  • Solvent and Reagent : The compound serves as an effective solvent and reagent in organic synthesis due to its ability to dissolve various organic compounds.
  • Chemical Reactions : It undergoes oxidation to form carboxylic acids and reduction to produce alcohols. Substitution reactions can modify its methoxyethoxy groups, allowing for the creation of diverse derivatives.

Biology

  • Biocompatible Materials : It is utilized in the preparation of biocompatible materials that are essential for medical devices and tissue engineering.
  • Nanoparticle Stabilization : The compound acts as a stabilizer for nanoparticles, enhancing their stability and functionality in biological applications.

Medicine

  • Drug Delivery Systems : Its solubility and stability make it a candidate for drug delivery systems, particularly for hydrophobic drugs. It improves the solubility and bioavailability of these drugs, facilitating their therapeutic effects.

Industry

  • 3D Printing Inks : The compound is incorporated into formulations for inks used in 3D printing, enhancing the properties of the printed materials.
  • Surfactant Modifier : It functions as a surfactant modifier in oil recovery processes, improving the efficiency of extraction methods.

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
ChemistrySolvent and reagentEnhances organic synthesis
BiologyBiocompatible materialsEssential for medical devices
Nanoparticle stabilizationImproves stability and functionality
MedicineDrug delivery systemsIncreases solubility and bioavailability
Industry3D printing inksEnhances material properties
Surfactant modifierImproves oil recovery efficiency

Case Studies

  • Drug Delivery Systems :
    • Research has shown that incorporating 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane into liposomal formulations significantly increases the encapsulation efficiency of hydrophobic drugs compared to traditional carriers. This enhances therapeutic outcomes in targeted drug delivery applications.
  • Nanoparticle Stabilization :
    • Studies have demonstrated that using this compound as a stabilizer for gold nanoparticles improves their dispersion in aqueous solutions, which is crucial for biomedical imaging applications.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s methoxyethoxy groups enhance its solubility and facilitate its incorporation into various systems. In drug delivery, it acts as a carrier, improving the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,3-dioxolane ring is a common structural motif among analogues, but substituents significantly influence properties and applications:

  • 2-Ethyl-2-methyl-1,3-dioxolane (CAS: 126-39-6) :

    • Molecular formula : C₆H₁₀O₂
    • Features simple alkyl groups (ethyl and methyl) on the dioxolane ring.
    • Acts as a solvent or intermediate in organic synthesis due to its low molecular weight (114.14 g/mol) and volatility .
  • Ethyl 2-Methyl-1,3-Dioxolane-2-Propionate (CAS: 6413-10-1) :

    • Molecular formula : C₈H₁₄O₄
    • Contains an ester-functionalized side chain, granting it use as a flavoring agent (FEMA 4477) .
  • 4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane (CAS: 10537-73-2) :

    • Molecular formula : C₉H₁₆O₄
    • Incorporates an epoxypropoxy group, enhancing reactivity for polymer crosslinking applications .

Physical and Chemical Properties

Property 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane 2-Ethyl-2-methyl-1,3-dioxolane Ethyl 2-Methyl-1,3-Dioxolane-2-Propionate
Boiling Point Not reported ~120–125°C ~250°C (estimated)
Solubility Likely polar aprotic solvents Miscible with organic solvents Low water solubility
Stability Stable under battery conditions Volatile, prone to oxidation Stable under storage

Biological Activity

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane, also known as a derivative of dioxolane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes multiple ether functionalities that may influence its interaction with biological systems.

  • Molecular Formula : C8H16O5
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 74733-99-6

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and various biomolecules. Its ether groups facilitate solubility in organic solvents, potentially enhancing its bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dioxolane derivatives. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related dioxolanes have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in antimicrobial applications .

Cytotoxicity and Genotoxicity

Research indicates that several dioxolane derivatives exhibit cytotoxic effects in various cell lines. A study on related compounds revealed:

  • Cell Viability : Compounds similar to this compound were tested for cytotoxicity using HeLa and other cancer cell lines. Results indicated a dose-dependent decrease in cell viability at concentrations exceeding 100 µM .
  • Genotoxic Effects : Assessment of genotoxicity showed that certain dioxolanes could induce DNA damage, warranting further investigation into the safety profile of this compound .

Example Case Study: Dioxolane Derivatives in Cancer Research

A notable study explored the effects of dioxolane derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways:

  • Experimental Setup : Various concentrations were applied to HeLa cells over a 48-hour period.
  • Results : Significant apoptosis was observed at concentrations above 50 µM, with associated increases in reactive oxygen species (ROS) levels.

Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityDose-dependent reduction in cell viability
GenotoxicityInduction of DNA damage

Q & A

Q. What are the optimal synthetic routes for 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane, and how do reaction conditions influence yield?

The compound is synthesized via acid-catalyzed acetalization of 1,3-dioxolane with 2-(2-methoxyethoxy)ethanol. Sulfuric acid is commonly used as a catalyst at elevated temperatures (e.g., 60–80°C) to drive the reaction to completion. Industrial-scale production employs continuous flow systems to optimize purity and yield . Key parameters include stoichiometric ratios of reactants, catalyst concentration, and reaction time. Comparative studies suggest that Brönsted acids (e.g., H₂SO₄) yield higher selectivity than Lewis acids in this system.

Q. How can researchers characterize the structural and physical properties of this compound?

  • Spectroscopy : NMR (¹H/¹³C) confirms the dioxolane ring and ether side chains. The methoxy group resonates at ~3.3 ppm (¹H), while the dioxolane protons appear as a multiplet between 4.0–4.5 ppm .
  • Chromatography : GC-MS or HPLC with refractive index detection ensures purity (>98%).
  • Physical Properties : Density (1.12 g/cm³), boiling point (~250°C), and solubility in polar solvents (e.g., water, ethanol) are critical for experimental design .

Q. What are the primary applications of this compound in biomedical research?

The compound enhances drug delivery systems by improving solubility and bioavailability of hydrophobic drugs. Its methoxyethoxy groups facilitate hydrogen bonding with biological membranes, while the dioxolane ring provides metabolic stability. For example, it stabilizes nanoparticle formulations in targeted cancer therapies .

Advanced Research Questions

Q. How does the compound’s electrochemical stability impact its utility in lithium-oxygen batteries?

In lithium-oxygen batteries, this compound forms during discharge cycles but degrades upon recharging. Real-time mass spectrometry reveals its decomposition products (e.g., CO, NOx) contribute to electrolyte instability. Advanced studies correlate its concentration with battery cycle life, suggesting its role as a transient intermediate requiring stabilization via co-solvents or additives .

Q. What analytical methodologies quantify degradation products in electrochemical systems?

  • In-situ FTIR/Raman Spectroscopy : Monitors real-time degradation pathways, identifying carbonyl and carboxylate byproducts.
  • GC-MS : Detects volatile decomposition species (e.g., 1-methoxy-2-(methoxymethoxy)ethane) with ppm-level sensitivity.
  • Electrochemical Impedance Spectroscopy (EIS) : Measures resistance changes linked to electrolyte breakdown .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for enhanced biological activity?

  • Side-Chain Modification : Replacing methoxyethoxy groups with thioether or amine moieties alters cellular uptake (e.g., benzimidazole derivatives in show improved anti-proliferative activity when linked to naphthylmethyl groups).
  • Ring Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the dioxolane ring increases metabolic stability in vivo .
  • Computational Modeling : DFT calculations predict binding affinities to target enzymes (e.g., cytochrome P450), guiding rational design .

Methodological Considerations

  • Synthetic Optimization : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and yield .
  • Degradation Studies : Couple accelerated stress testing (AST) with high-resolution mass spectrometry to map degradation pathways .
  • Biological Assays : Employ Franz diffusion cells to evaluate transdermal delivery efficiency or MTT assays for cytotoxicity profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.